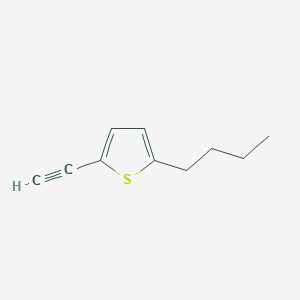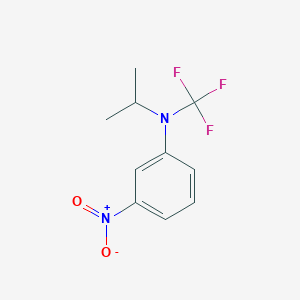
N-isopropyl-3-nitro-N-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-3-nitro-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H11F3N2O2 It is characterized by the presence of an isopropyl group, a nitro group, and a trifluoromethyl group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-3-nitro-N-(trifluoromethyl)aniline typically involves the nitration of N-isopropylaniline followed by the introduction of the trifluoromethyl group. One common method includes:
Nitration: N-isopropylaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.
Trifluoromethylation: The nitrated product is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-isopropyl-3-nitro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Oxidation: The isopropyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Oxidizing Agents: Potassium permanganate (KMnO4)
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)
Major Products
Reduction: N-isopropyl-3-amino-N-(trifluoromethyl)aniline
Oxidation: N-isopropyl-3-nitro-N-(trifluoromethyl)benzoic acid
Applications De Recherche Scientifique
N-isopropyl-3-nitro-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-isopropyl-3-nitro-N-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-isopropyl-4-nitro-3-(trifluoromethyl)aniline
- N-isopropyl-2-nitro-3-(trifluoromethyl)aniline
- N-isopropyl-3-nitro-4-(trifluoromethyl)aniline
Uniqueness
N-isopropyl-3-nitro-N-(trifluoromethyl)aniline is unique due to the specific positioning of the nitro and trifluoromethyl groups on the aniline ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts distinct electronic and steric effects, making this compound valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H11F3N2O2 |
|---|---|
Poids moléculaire |
248.20 g/mol |
Nom IUPAC |
3-nitro-N-propan-2-yl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H11F3N2O2/c1-7(2)14(10(11,12)13)8-4-3-5-9(6-8)15(16)17/h3-7H,1-2H3 |
Clé InChI |
JNLXSRPPCHVQMF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1=CC(=CC=C1)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[2-(4-Methoxy-phenyl)-2-oxo-ethyl]-cyclopentyl}-acetic acid](/img/structure/B13978114.png)

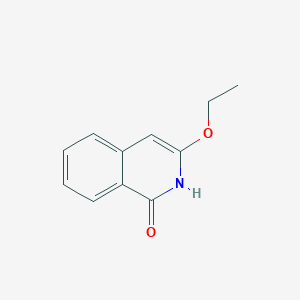
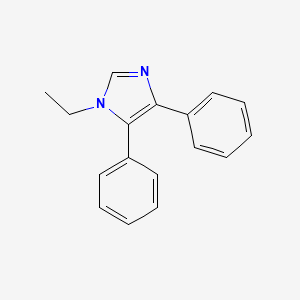
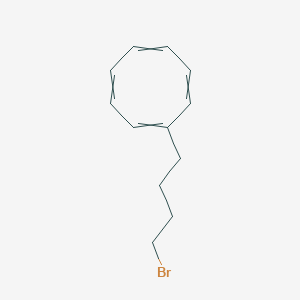
![1-(3-Phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13978167.png)
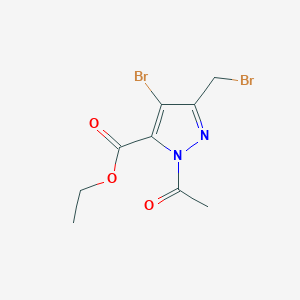
![8-(Chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13978171.png)

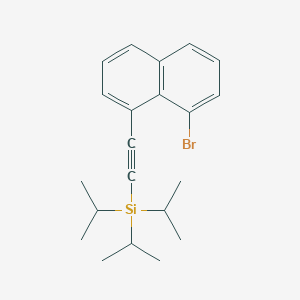
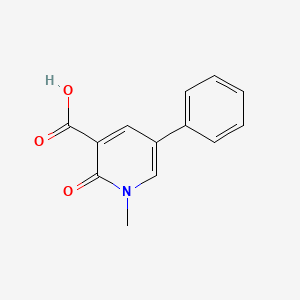
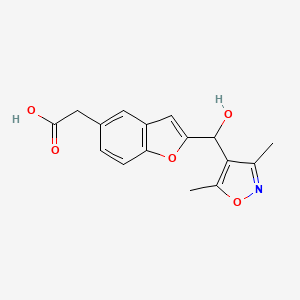
![5-(tert-Butyl) 2-ethyl 4,6-dihydropyrrolo[3,4-d]imidazole-2,5(1H)-dicarboxylate](/img/structure/B13978187.png)
